Physicochemical properties of 5-nitro-1H-pyrrole-2-carboxylic acid
Physicochemical properties of 5-nitro-1H-pyrrole-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-nitro-1H-pyrrole-2-carboxylic Acid
Introduction
5-nitro-1H-pyrrole-2-carboxylic acid (CAS No: 13138-72-2) is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyrrole ring substituted with both an electron-withdrawing nitro group and a carboxylic acid moiety, imparts a unique combination of chemical reactivity and potential for biological activity. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective application, from designing synthetic routes to formulating stable and bioavailable drug candidates.
This guide provides a comprehensive overview of the key physicochemical characteristics of 5-nitro-1H-pyrrole-2-carboxylic acid. It is designed for scientists and researchers, offering not just data, but also the underlying principles and detailed experimental protocols necessary for its thorough characterization. The methodologies described are grounded in established analytical techniques, ensuring reliability and reproducibility in a laboratory setting.
Molecular Structure and Properties
The foundation of any physicochemical analysis begins with the molecule's identity and fundamental properties. The presence of a carboxylic acid group, a pyrrole ring, and a nitro group defines its polarity, reactivity, and potential for intermolecular interactions.
Caption: Molecular Structure of 5-nitro-1H-pyrrole-2-carboxylic acid.
Table 1: Molecular Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 13138-72-2 | [1] |
| Molecular Formula | C₅H₄N₂O₄ | [1][2] |
| Molecular Weight | 156.1 g/mol | [1][2] |
| Physical Form | Solid Powder | [1] |
| InChI | 1S/C5H4N2O4/c8-5(9)3-1-2-4(6-3)7(10)11/h1-2,6H,(H,8,9) | [1] |
| InChIKey | VAOZHQMZMOXIRY-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)c1cc([O-])nc1 |[3] |
Spectroscopic Profile
While specific, dedicated spectra for 5-nitro-1H-pyrrole-2-carboxylic acid are not widely published, its profile can be inferred from the analysis of its parent compound, pyrrole-2-carboxylic acid, and related nitro-pyrrole structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring and the acidic proton of the carboxyl group. The electron-withdrawing effects of both the nitro and carboxyl groups will cause these ring protons to shift downfield compared to unsubstituted pyrrole.
-
¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the carbons in the pyrrole ring and the carboxyl group. The carbons attached to the electronegative nitrogen and oxygen atoms will appear at lower field.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group. The N-H stretch of the pyrrole ring would also be observable.
Core Physicochemical Properties
Melting Point
The melting point is a fundamental indicator of purity and is influenced by the crystal lattice energy of the solid. For polar molecules like 5-nitro-1H-pyrrole-2-carboxylic acid, strong intermolecular forces such as hydrogen bonding lead to a relatively high melting point.
Table 2: Experimental Physical Properties
| Property | Value |
|---|
| Melting Point | 160-162 °C |
This property is best determined experimentally using Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.
Protocol: Melting Point Determination by DSC
Objective: To accurately determine the melting point and assess the thermal stability of the compound.[4][5]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] A phase transition, such as melting, results in an endothermic peak, the onset and peak of which provide the melting range.[4][6]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 5-nitro-1H-pyrrole-2-carboxylic acid into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[7]
-
Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point (e.g., 200 °C).[7]
-
Data Analysis: Record the heat flow versus temperature. The onset temperature of the main endothermic peak is reported as the melting point. The peak can also reveal information about purity and the presence of polymorphs.[5]
Caption: Workflow for Thermal Analysis using DSC.
Solubility
Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The presence of the polar carboxylic acid and nitro groups suggests that 5-nitro-1H-pyrrole-2-carboxylic acid will exhibit poor solubility in nonpolar solvents and higher solubility in polar, protic solvents.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in various solvents.[8]
Principle: The shake-flask method is the gold-standard for determining equilibrium solubility.[8][9] An excess of the solid is agitated in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.[8]
Methodology:
-
Preparation: Add an excess amount of solid 5-nitro-1H-pyrrole-2-carboxylic acid to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetonitrile).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-72 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.[8]
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any remaining solid particles.[8]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.[8]
-
Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa value governs the extent of ionization of a compound at a given pH.[9] For 5-nitro-1H-pyrrole-2-carboxylic acid, the carboxylic acid group is the primary acidic site. The electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) compared to the parent pyrrole-2-carboxylic acid. This property is crucial as it dictates solubility, absorption, and receptor binding.
Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa of the carboxylic acid group.
Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base) to a solution of the analyte (a weak acid) while monitoring the pH.[10][11][12] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[10]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[10][11]
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent, often a co-solvent like water-acetonitrile to ensure solubility.[10][13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10][11]
-
Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[10][11]
-
Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[11]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[10]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Stability Profile
Nitroaromatic compounds can be susceptible to degradation under various stress conditions, including heat, light, and oxidation.[7][14][15] Establishing a stability profile is essential for determining appropriate storage conditions and shelf-life.
Thermal Stability
Beyond the melting point, DSC can reveal decomposition events, which typically appear as broad exothermic peaks at higher temperatures.[16] The onset of this exotherm indicates the temperature at which significant thermal degradation begins.
Chemical and Photochemical Stability
The stability of the compound in solution and under light exposure should be evaluated through forced degradation studies.
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[17]
Principle: The compound is subjected to stress conditions more severe than those expected during storage (e.g., high temperature, extreme pH, oxidation, UV light) to accelerate degradation. The resulting samples are analyzed to identify and quantify degradation products.[14][17]
Methodology:
-
Stress Conditions: Prepare solutions of the compound and expose them to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solution at 80 °C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours, alongside a dark control sample.[17]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method.[17]
-
Method Validation: The HPLC method is considered "stability-indicating" if it can resolve the parent compound peak from all major degradation product peaks. This often requires method development, including adjustments to the mobile phase, gradient, and column chemistry.
Caption: Potential Degradation Routes for Nitroaromatics.[7]
Conclusion
The physicochemical properties of 5-nitro-1H-pyrrole-2-carboxylic acid—characterized by its moderate melting point, pH-dependent solubility, and acidic nature—are dictated by its unique molecular structure. The protocols detailed in this guide provide a robust framework for researchers to quantify these critical parameters. A thorough understanding of its solubility, pKa, and stability profile is indispensable for advancing its application in drug discovery and development, ensuring that its potential can be harnessed in a rational and scientifically rigorous manner.
References
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- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
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- National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
- Unknown Source. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals.
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- BenchChem. (n.d.). A Comparative Guide to the Stability of 1-Methyl-3-nitro-5-propoxybenzene and Related Nitroaromatic Compounds.
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Improved Pharma. (2024, February 8). Differential Scanning Calorimetry.
- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values.
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- ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
- Sigma-Aldrich. (n.d.). 5-Nitro-1H-pyrrole-2-carboxylic acid | 13138-72-2.
- ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
- Unknown Source. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.
- OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.
- National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Sigma-Aldrich. (n.d.). 5-nitro-1H-pyrrole-2-carboxylic acid | 13138-72-2.
- Santa Cruz Biotechnology. (n.d.). 5-nitro-1H-pyrrole-2-carboxylic acid | SCBT.
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